N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide
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Overview
Description
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S2 and a molecular weight of 310.23 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl ethyl chain, which is further connected to a methanesulfonamide group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide typically involves the reaction of 3-bromophenylthiol with 2-chloroethylmethanesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide undergoes various types of chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity . The sulfanyl group can undergo oxidation and reduction reactions, affecting the redox state of the cellular environment . The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Bromophenyl)methanesulfonamide: Lacks the ethyl chain, resulting in different chemical and biological properties.
N-{2-[(3-chlorophenyl)sulfanyl]ethyl}methanesulfonamide: Contains a chlorine atom instead of a bromine atom, leading to variations in reactivity and biological activity.
N-{2-[(3-fluorophenyl)sulfanyl]ethyl}methanesulfonamide: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)sulfanylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-5-6-14-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKUQIUNVXEZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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